molecular formula C12H18ClN3O2 B12268034 4-chloro-1-({1-[(1,4-dioxan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole

4-chloro-1-({1-[(1,4-dioxan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole

Cat. No.: B12268034
M. Wt: 271.74 g/mol
InChI Key: GPJRWQOOWWGGQN-UHFFFAOYSA-N
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Description

4-chloro-1-({1-[(1,4-dioxan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The compound also includes a chloro substituent, an azetidine ring, and a dioxane moiety. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-({1-[(1,4-dioxan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Chloro Substituent: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Synthesis of the Azetidine Ring: The azetidine ring can be formed by cyclization of an appropriate amino alcohol or amino halide precursor.

    Attachment of the Dioxane Moiety: The dioxane ring can be introduced through nucleophilic substitution reactions involving appropriate dioxane derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the chloro substituent or other functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation Products: Oxidized derivatives of the pyrazole ring.

    Reduction Products: Reduced derivatives with modified functional groups.

    Substitution Products: Compounds with new functional groups replacing the chloro substituent.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-1-({1-[(1,4-dioxan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or receptor binding.

Medicine

In medicinal chemistry, the compound’s potential pharmacological properties are of interest. It may be evaluated for its activity against various diseases, including its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-1-({1-[(1,4-dioxan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing molecular pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1H-pyrazole: Lacks the azetidine and dioxane moieties.

    1-({1-[(1,4-dioxan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole: Lacks the chloro substituent.

    4-chloro-1-({1-[(1,4-dioxan-2-yl)methyl]azetidin-3-yl}methyl)-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

The presence of the chloro substituent, azetidine ring, and dioxane moiety in 4-chloro-1-({1-[(1,4-dioxan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole imparts unique chemical and biological properties

Properties

Molecular Formula

C12H18ClN3O2

Molecular Weight

271.74 g/mol

IUPAC Name

4-chloro-1-[[1-(1,4-dioxan-2-ylmethyl)azetidin-3-yl]methyl]pyrazole

InChI

InChI=1S/C12H18ClN3O2/c13-11-3-14-16(7-11)6-10-4-15(5-10)8-12-9-17-1-2-18-12/h3,7,10,12H,1-2,4-6,8-9H2

InChI Key

GPJRWQOOWWGGQN-UHFFFAOYSA-N

Canonical SMILES

C1COC(CO1)CN2CC(C2)CN3C=C(C=N3)Cl

Origin of Product

United States

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